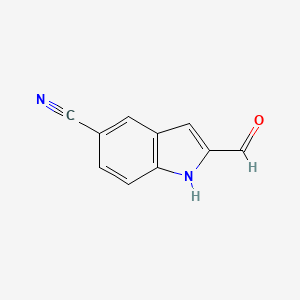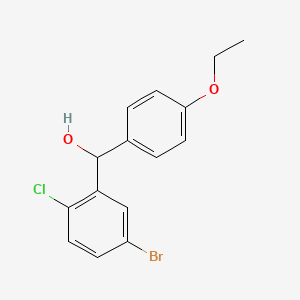![molecular formula C19H23FN2Si B8805591 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- CAS No. 611226-88-1](/img/structure/B8805591.png)
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-
描述
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- is a complex organic compound that features a unique combination of functional groups
准备方法
The synthesis of 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyl-dimethyl-silanyl and 3-fluoro-phenyl groups. Reaction conditions may vary, but common reagents include organosilanes, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product.
化学反应分析
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles under appropriate conditions.
科学研究应用
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as electronic or photonic materials.
作用机制
The mechanism of action of 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- include other pyrrolo[2,3-b]pyridine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications
属性
CAS 编号 |
611226-88-1 |
|---|---|
分子式 |
C19H23FN2Si |
分子量 |
326.5 g/mol |
IUPAC 名称 |
tert-butyl-[5-(3-fluorophenyl)pyrrolo[2,3-b]pyridin-1-yl]-dimethylsilane |
InChI |
InChI=1S/C19H23FN2Si/c1-19(2,3)23(4,5)22-10-9-15-11-16(13-21-18(15)22)14-7-6-8-17(20)12-14/h6-13H,1-5H3 |
InChI 键 |
MVQCGFBMCWYOBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)C3=CC(=CC=C3)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

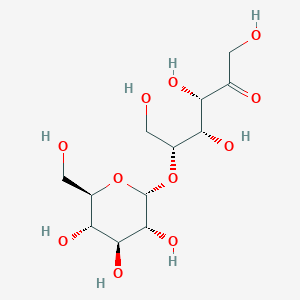
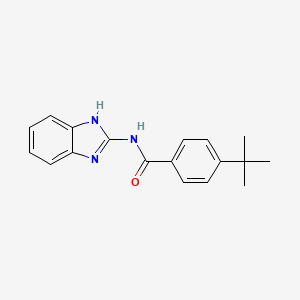
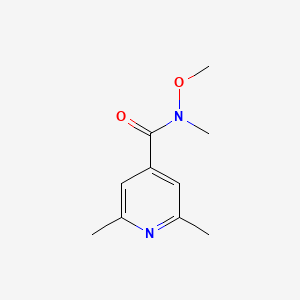



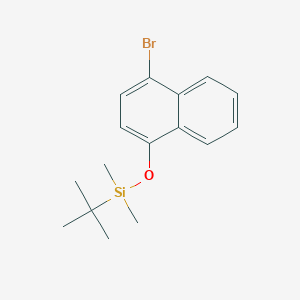
![2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B8805563.png)
![(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8805575.png)
![5-(5-(Trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8805582.png)

